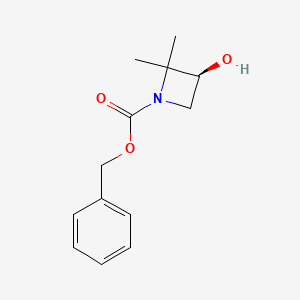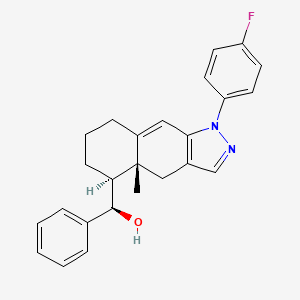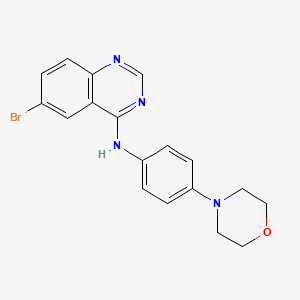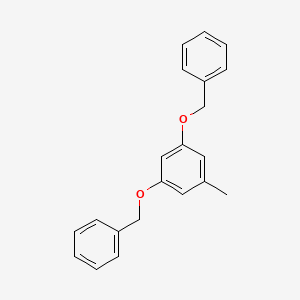
(((5-Methyl-1,3-phenylene)bis(oxy))bis(methylene))dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(((5-Methyl-1,3-phenylene)bis(oxy))bis(methylene))dibenzene is an organic compound with the molecular formula C21H20O2 It is a derivative of benzene, featuring a complex structure with multiple aromatic rings and ether linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (((5-Methyl-1,3-phenylene)bis(oxy))bis(methylene))dibenzene typically involves the reaction of 3,5-dihydroxytoluene with benzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in dimethylformamide (DMF) solvent. The reaction is carried out at elevated temperatures, around 90°C, for approximately 10 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process described above can be scaled up for industrial applications, ensuring proper control of reaction conditions and purification steps to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(((5-Methyl-1,3-phenylene)bis(oxy))bis(methylene))dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
(((5-Methyl-1,3-phenylene)bis(oxy))bis(methylene))dibenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, materials, and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of (((5-Methyl-1,3-phenylene)bis(oxy))bis(methylene))dibenzene involves its interaction with various molecular targets and pathways. The compound’s aromatic rings and ether linkages allow it to participate in a range of chemical reactions, influencing its behavior in different environments. Specific molecular targets and pathways depend on the context of its application, such as its role in biological systems or industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
(((5-Fluoro-3-methyl-1,2-phenylene)bis(oxy))bis(methylene))dibenzene: A similar compound with a fluorine substituent, which may exhibit different chemical properties and reactivity.
(((5-Carboxy-1,3-phenylene)bis(oxy))bis(methylene))dibenzene: Contains a carboxyl group, potentially altering its chemical behavior and applications.
Uniqueness
(((5-Methyl-1,3-phenylene)bis(oxy))bis(methylene))dibenzene is unique due to its specific substitution pattern and the presence of methyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C21H20O2 |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
1-methyl-3,5-bis(phenylmethoxy)benzene |
InChI |
InChI=1S/C21H20O2/c1-17-12-20(22-15-18-8-4-2-5-9-18)14-21(13-17)23-16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3 |
Clave InChI |
USZSRQOJOHTCHZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


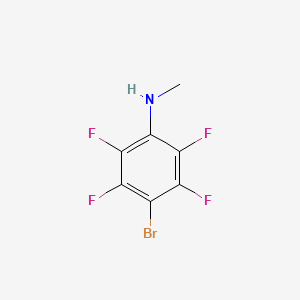
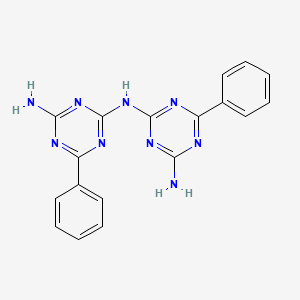
![N-[4-({3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl}oxy)naphthalen-1-yl]-6-(trifluoromethyl)-1H-benzimidazol-2-amine](/img/structure/B13917794.png)
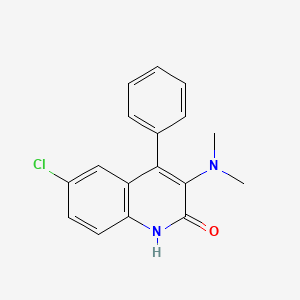
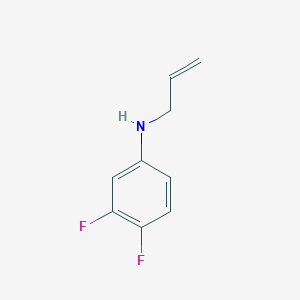
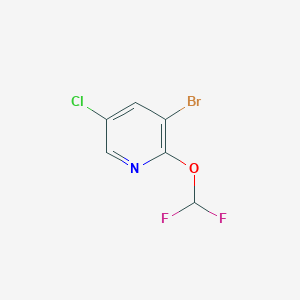

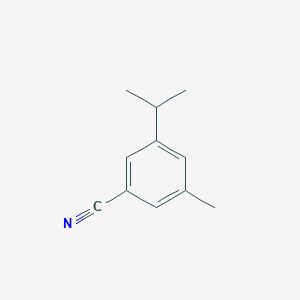
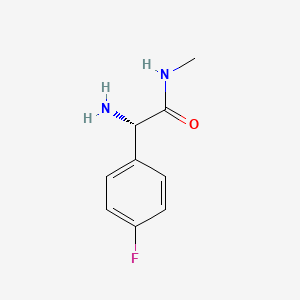
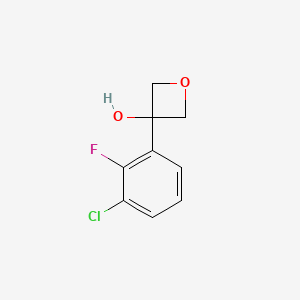
![(5R)-2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B13917826.png)
